2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide
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Overview
Description
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is a chemical compound with the molecular formula C6H8BrN3·HBr. It is a versatile material used in scientific research, particularly in the fields of organic synthesis and drug development . The compound is characterized by the presence of a bromopyrimidine moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 6-bromopyrimidine with ethylenediamine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from petroleum ether may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with palladium on carbon (Pd/C) can be used for reduction.
Cyclization Reactions: Cyclization may require specific catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while cyclization reactions can produce complex heterocyclic structures .
Scientific Research Applications
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromopyrimidine: Another bromopyrimidine derivative used in similar applications.
4-(Bromomethyl)pyridine: A substituted pyridine with comparable chemical properties.
Uniqueness
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its combination of a bromopyrimidine ring with an ethanamine group provides distinct reactivity and biological activity .
Biological Activity
2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and its implications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a brominated pyrimidine ring, which is known to influence its biological activity. The presence of the bromine atom can enhance the compound's interaction with various biological targets.
Research indicates that compounds with similar structures often act as inhibitors for specific kinases involved in cellular signaling pathways. For instance, certain pyrimidine derivatives have shown promising results as dual inhibitors of PfGSK3 and PfPK6, which are kinases associated with malaria parasites. The inhibition of these kinases can disrupt the life cycle of the parasites, indicating a potential therapeutic application against malaria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Variations in substituents on the pyrimidine ring significantly affect potency against specific targets. For example, modifications at different positions of the pyrimidine have resulted in varying inhibitory capacities against PfGSK3 and PfPK6, with some analogs displaying IC50 values in the low nanomolar range .
Table 1: Structure-Activity Relationships of Pyrimidine Derivatives
Compound | R Group | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |
---|---|---|---|
4a | Ph | 100 | 100 |
4b | 4-Cl-Ph | 89 | 92 |
18h | 3,4-Dichlorophenyl | 698 | 382 |
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds. For instance, a study on pyrimidine derivatives indicated that modifications could lead to enhanced potency against mycobacterial ATP synthase, showcasing their potential as anti-infective agents . Another study highlighted the optimization of BCL6 inhibitors where similar structural motifs were employed to enhance binding affinity and inhibitory potency .
Case Study: Antimicrobial Activity
In a recent investigation into antimicrobial agents, compounds similar to this compound were tested against various bacterial strains. Results demonstrated that certain derivatives exhibited significant antimicrobial activity with minimal toxicity towards mammalian cells, indicating their therapeutic potential .
Properties
IUPAC Name |
2-(6-bromopyrimidin-4-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.BrH/c7-6-3-5(1-2-8)9-4-10-6;/h3-4H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJRPTVLVMJYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)CCN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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